molecular formula C14H12F3N3O B2762459 N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 2176069-32-0

N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2762459
CAS No.: 2176069-32-0
M. Wt: 295.265
InChI Key: ZITNDTICPNSFEP-UHFFFAOYSA-N
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Description

N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide is a compound that features a benzamide core substituted with a trifluoromethyl group and a pyrimidine ring

Scientific Research Applications

N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activity.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced by reacting the benzamide intermediate with 6-methylpyrimidine-4-carbaldehyde in the presence of a base such as potassium carbonate.

    Final Coupling: The final coupling step involves the reaction of the intermediate with a suitable methylating agent to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods can also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrimidines.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-methylpyrimidin-4-yl)methyl)-2-chlorobenzamide
  • N-((6-methylpyrimidin-4-yl)methyl)-2-methylbenzamide
  • N-((6-methylpyrimidin-4-yl)methyl)-2-fluorobenzamide

Uniqueness

N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to molecular targets compared to similar compounds.

Properties

IUPAC Name

N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c1-9-6-10(20-8-19-9)7-18-13(21)11-4-2-3-5-12(11)14(15,16)17/h2-6,8H,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITNDTICPNSFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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